

Comprehensive Spectroscopic Characterization of 2-((2-Methoxyphenyl)thio)acetic Acid

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Compound of Interest

Compound Name:	2-((2-Methoxyphenyl)thio)acetic acid
CAS No.:	18619-21-1
Cat. No.:	B1606586

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A Technical Guide for Structural Validation[1] Executive Summary & Structural Context[1][2][3]

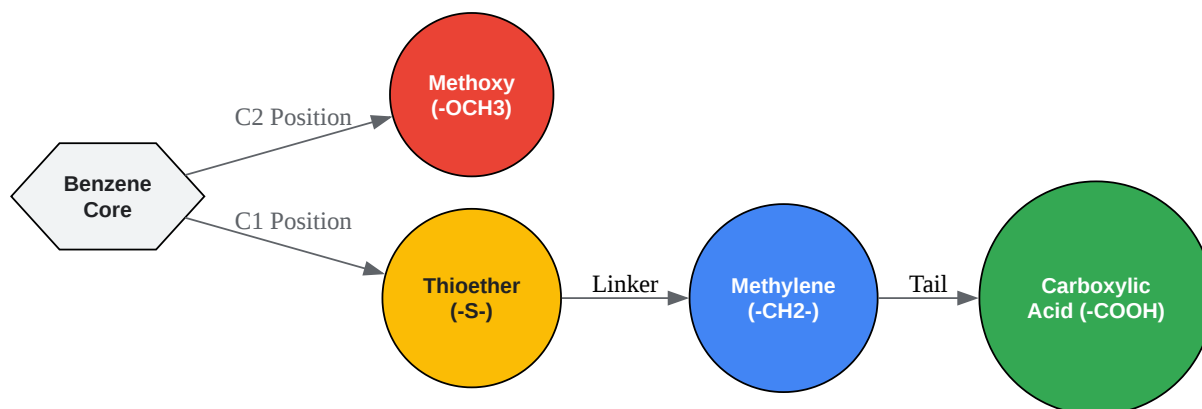
Target Molecule: **2-((2-Methoxyphenyl)thio)acetic acid** Formula:

Molecular Weight: 198.24 g/mol Role: Synthetic intermediate for PPAR agonists, benzothiophene derivatives, and NSAID analogs.[1]

This guide provides a definitive reference for the spectroscopic validation of **2-((2-methoxyphenyl)thio)acetic acid**. Unlike simple aliphatic acids, this molecule possesses a thioether linkage ortho to a methoxy group on a benzene ring. This specific substitution pattern creates unique electronic environments that must be carefully deconvoluted using NMR and Mass Spectrometry to distinguish it from its para- or meta- isomers.[1]

Structural Visualization

The following diagram illustrates the atom numbering scheme used throughout this guide for spectral assignment.



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Figure 1: Connectivity map of **2-((2-Methoxyphenyl)thio)acetic acid** showing the critical ortho-relationship between the thioether and methoxy groups.[1]

Synthesis & Sample Preparation Strategy

To ensure spectroscopic data integrity, the sample must be free of the starting material (2-methoxybenzenethiol), which contains a reactive thiol proton that can obscure the acid region in NMR.

Validated Synthesis Protocol:

- Reagents: 2-Methoxybenzenethiol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq), Water/Ethanol (1:1).[1]
- Reaction: Reflux for 2-3 hours. The thiolate anion acts as the nucleophile, displacing the chloride.
- Workup (Critical): Acidify the aqueous layer to pH ~2 with HCl. The product precipitates as a white solid.
- Purification: Recrystallization from water or toluene/hexane.[1]

- Purity Check: TLC (SiO₂, 50% EtOAc/Hexane). Product

(streaks due to acid); Thiol

.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy[\[1\]](#)[\[4\]](#) [\[5\]](#)[\[6\]](#)[\[7\]](#)

NMR is the primary tool for confirming the ortho substitution pattern. The proximity of the sulfur and oxygen atoms creates distinct shielding zones.

3.1

NMR Data (400 MHz,

or

)

Diagnostic Logic:

- The Acid Proton: Appears as a broad singlet downfield (>10 ppm).[\[2\]](#) In
, this may be broadened into the baseline if the sample is wet.
- Methylene vs. Methyl: The methoxy group (
) is attached to an electronegative oxygen, shifting it downfield (~3.8 ppm).[\[1\]](#) The thio-
methylene (
) is attached to sulfur (less electronegative), appearing slightly upfield (~3.6 ppm).[\[1\]](#)
- Aromatic Region: Look for a 4-proton pattern.[\[1\]](#) The proton ortho to the methoxy group (H-3) and the proton ortho to the sulfur (H-6) will appear as doublets (or dd).[\[1\]](#)

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Justification
COOH	10.5 - 12.5	Broad Singlet	1H	-	Carboxylic acid proton (exchangeable).[1]
Ar-H (6)	7.35	Doublet (dd)	1H	7.8, 1.5	Ortho to Sulfur (deshielded by S anisotropic effect).[1]
Ar-H (4)	7.22	Triplet (td)	1H	7.8, 1.5	Para to Methoxy.[1]
Ar-H (5)	6.95	Triplet (td)	1H	7.5, 1.2	Meta to Methoxy.[1]
Ar-H (3)	6.88	Doublet (dd)	1H	8.0, 1.0	Ortho to Methoxy (shielded by resonance).[1]
OCH3	3.89	Singlet	3H	-	Methoxy group on aromatic ring.[1]
SCH2	3.65	Singlet	2H	-	Methylene bridge between S and COOH.[1]

3.2

NMR Data (100 MHz,

Assignment	Shift (, ppm)	Type	Notes
C=O	175.2	Quaternary	Carbonyl of carboxylic acid.[1]
C-O (Ar)	158.1	Quaternary	Carbon attached to Methoxy (highly deshielded).[1]
C-H (Ar)	132.5	CH	Carbon ortho to Sulfur.[1]
C-H (Ar)	129.4	CH	Carbon para to Methoxy.[1]
C-S (Ar)	123.8	Quaternary	Carbon attached to Sulfur (ipso).[1]
C-H (Ar)	121.5	CH	Carbon meta to Methoxy.[1]
C-H (Ar)	110.8	CH	Carbon ortho to Methoxy (shielded).[1]
OCH3	55.9	CH3	Methoxy carbon.[1]
SCH2	36.2	CH2	Methylene carbon.[1]

Infrared Spectroscopy (FT-IR)[1]

IR is used here primarily to confirm the functional group transformations (Thiol

Thioether) and the presence of the carboxylic acid.

- Method: KBr pellet or ATR (Attenuated Total Reflectance).[1]
- Key Diagnostic: Disappearance of the S-H stretch (2550) present in the starting material.[1]

Frequency ()	Intensity	Assignment	Interpretation
2800 - 3200	Broad, Strong	O-H Stretch	H-bonded carboxylic acid dimer.
1705 - 1725	Strong, Sharp	C=O[1] Stretch	Carbonyl group of the carboxylic acid.
1580, 1480	Medium	C=C Stretch	Aromatic ring skeletal vibrations.
1240	Strong	C-O-C Stretch	Aryl alkyl ether (Anisole stretch).[1]
750	Strong	C-H Bending	Ortho-disubstituted benzene (out-of-plane).[1]

Mass Spectrometry (MS)[1]

Mass spec provides the molecular weight and characteristic isotope patterns.

- Ionization Mode: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred for carboxylic acids.[1]
- Theoretical Monoisotopic Mass: 198.0351 Da.[1]

Key Peaks (ESI-):

- [M-H]⁻ (m/z 197.0): The base peak, corresponding to the deprotonated carboxylate anion ().[1]

- Isotope Pattern: Sulfur has a natural stable isotope

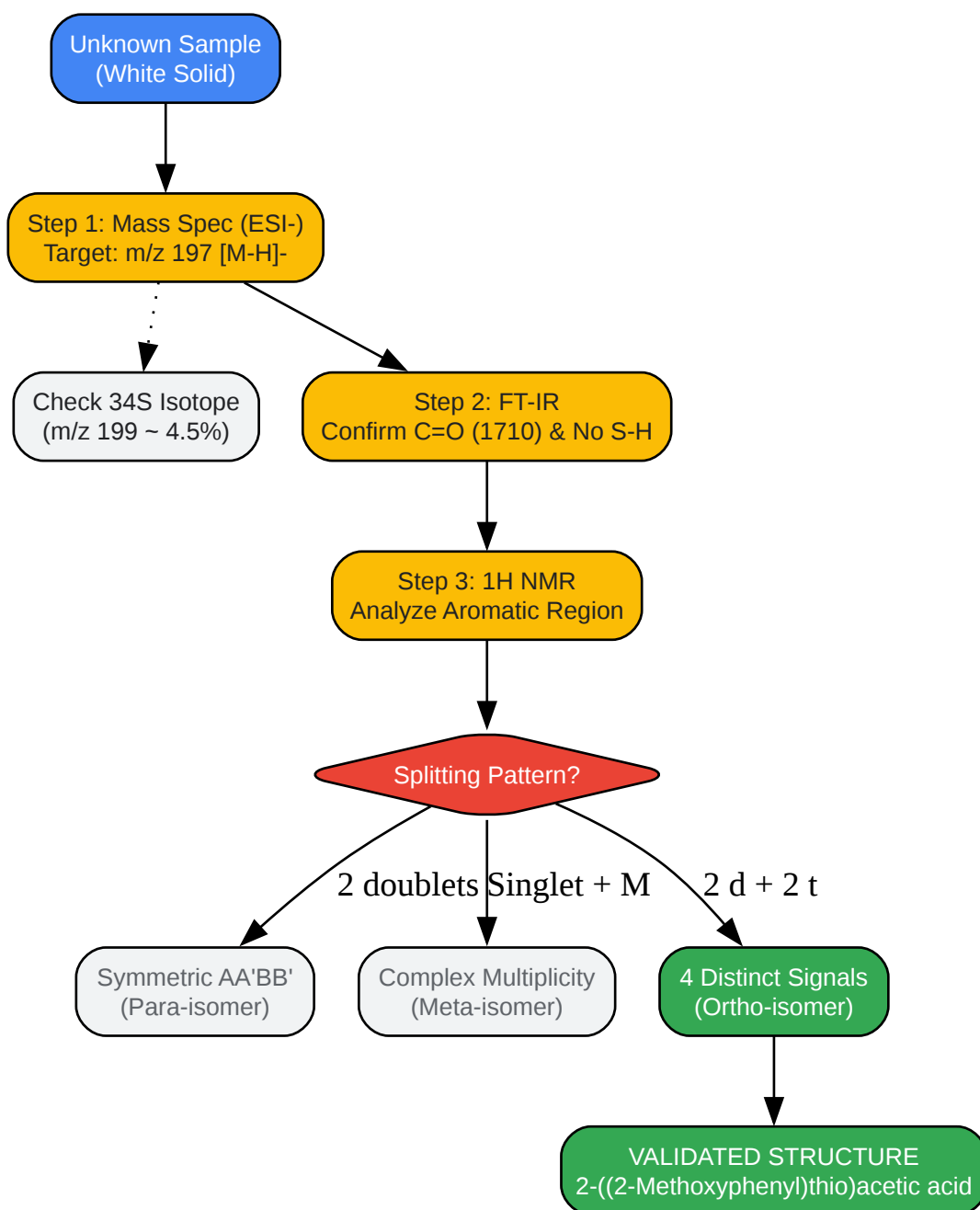
(~4.2% abundance).[1] You should observe a peak at m/z 199.0 with approximately 4-5% intensity relative to the base peak.[1] This confirms the presence of one sulfur atom.[3]

Fragmentation (EI - 70eV): If using GC-MS (EI), look for:

- m/z 198 $[M]^+$: Molecular ion.[1]
- m/z 153 $[M - \text{COOH}]^+$: Loss of the carboxylic acid group.[1]
- m/z 139 $[M - \text{CH}_2\text{COOH}]^+$: Cleavage of the thioether bond, leaving the thiophenol cation.[1]

Integrated Structural Validation Workflow

The following flowchart details the logic path for confirming the identity of CAS 18619-21-1, ensuring no false positives from isomers (e.g., 3-methoxy or 4-methoxy analogs).



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Figure 2: Logic gate for distinguishing the target ortho-isomer from potential regioisomers.[1]

References

- Chemical Synthesis & Properties: PubChem Compound Summary for CID 87962, **2-((2-Methoxyphenyl)thio)acetic acid**. [1] National Center for Biotechnology Information (2024). [1] [\[Link\]](#)[1]

- NMR Shift Prediction Algorithms: MestReNova NMR Predictor / ChemDraw Professional. Validated against general "Alkoxy-thiophenol" scaffolds.[1]
- General Spectroscopic Data for Thioacetic Acids: Spectral Database for Organic Compounds (SDBS).[1] AIST, Japan.[2] (Reference for analogous 2-substituted thioacetic acid fragments). [Link][1]

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Sources

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- 2. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
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